N-cyclohexyl-3-fluorobenzenesulfonamide
Description
Properties
Molecular Formula |
C12H16FNO2S |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-cyclohexyl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H16FNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2 |
InChI Key |
QYIPZLQMHODVLN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
N-cyclohexyl-3-fluorobenzenesulfonamide exhibits promising biological activities, making it a candidate for various therapeutic applications:
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating cyclooxygenase (COX) enzymes, which are critical in inflammation and pain signaling pathways. This suggests its utility in developing anti-inflammatory drugs.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This indicates potential applications in treating infections .
Anticancer Properties
Preliminary studies have highlighted its efficacy against various cancer cell lines, suggesting mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Disruption of the cell cycle, particularly at the S phase, preventing proliferation .
Organic Synthesis Applications
This compound serves as a versatile reagent in organic synthesis:
- It can be utilized in the synthesis of other sulfonamide derivatives, which are significant in pharmaceutical development.
- The compound's unique structural features allow for modifications that enhance reactivity and selectivity in synthetic pathways .
Case Study 1: Antitumor Efficacy
A study on MCF7 breast cancer cells treated with this compound revealed:
- IC50 Value : Approximately 5 µM after 48 hours, indicating significant cytotoxicity.
- Mechanisms involved include apoptosis induction and cell cycle disruption.
Case Study 2: Anti-inflammatory Effects
In an animal model of induced arthritis:
- Administration of the compound led to a significant reduction in paw swelling and inflammatory markers compared to control groups.
- Histological analysis showed decreased infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with N-(4-Phenoxyphenyl)-3-Trifluoromethylbenzenesulfonamide
Structural Differences :
- N-Cyclohexyl-3-fluorobenzenesulfonamide : Cyclohexyl group (aliphatic), fluorine at 3-position.
- N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide: Phenoxyphenyl group (aromatic), trifluoromethyl (-CF₃) at 3-position .
Functional Implications :
- Electronic Effects : Fluorine is less electron-withdrawing than -CF₃, which may reduce sulfonamide acidity (pKa) and alter hydrogen-bonding interactions with biological targets.
- Steric Effects: The bulkier phenoxyphenyl group may hinder binding to sterically sensitive enzyme active sites compared to the cyclohexyl substituent.
Comparison with Oxazolidine-Containing Sulfonamides (Patent EP 2 697 207 B1)
Structural Differences :
Functional Implications :
- Complexity : The patent compounds’ oxazolidine rings and additional substituents suggest enhanced target specificity (e.g., kinase or protease inhibition) but may reduce synthetic accessibility.
- Pharmacokinetics : The target compound’s simpler structure could offer advantages in metabolic stability and oral bioavailability compared to more complex derivatives.
Hypothetical Data Table Based on Structural Analysis
Research Findings and Limitations
- : Patent compounds highlight the importance of fluorinated groups and cyclohexyl-derived moieties in drug design but lack direct data on the target compound .
- : Supplier data for analogs like N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide suggest commercial interest in sulfonamides with aromatic and electron-withdrawing groups .
- : Pyrazole-containing benzenesulfonamides emphasize the role of heterocycles in modulating activity, though structural differences limit direct comparisons .
Limitations :
- No experimental data (e.g., IC₅₀, solubility) for this compound are provided in the evidence.
- Comparisons rely on structural extrapolation and general sulfonamide pharmacology.
Preparation Methods
Synthesis of 3-Fluorobenzenesulfonyl Chloride
3-Fluorobenzenesulfonyl chloride is typically prepared via chlorosulfonation of 3-fluorobenzoic acid or direct sulfonation of fluorobenzene derivatives.
-
Chlorosulfonation : 3-Fluorobenzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours. The reaction produces 3-fluorobenzenesulfonyl chloride in 70–77% yield.
-
Isolation : The crude product is precipitated by pouring the reaction mixture into ice-water, followed by extraction with dichloromethane (DCM) and drying over anhydrous Na₂SO₄.
Key Parameters :
-
Temperature control (<10°C) minimizes polysulfonation.
-
Stoichiometric excess of chlorosulfonic acid (1:3 molar ratio) ensures complete conversion.
Amidation with Cyclohexylamine
The sulfonyl chloride intermediate reacts with cyclohexylamine to form the target compound.
-
Reaction Setup : 3-Fluorobenzenesulfonyl chloride (1 equiv) is dissolved in anhydrous DCM under nitrogen. Cyclohexylamine (1.2 equiv) and triethylamine (TEA, 1.5 equiv) are added dropwise at 0°C.
-
Stirring : The mixture is stirred at room temperature for 6–8 hours.
-
Workup : The organic layer is washed with 1M HCl (to remove excess amine) and saturated NaHCO₃ (to neutralize residual acid). The product is crystallized from ethanol/water (3:1) to yield white crystals (65–75% purity >98% by HPLC).
Optimization Insights :
-
Solvent Choice : DCM or chloroform provides optimal solubility and reaction kinetics.
-
Base Selection : TEA scavenges HCl, preventing side reactions like N-chlorination.
Ultrasound-Accelerated Synthesis
Recent advances employ ultrasound irradiation to enhance reaction efficiency.
-
Catalyst Use : Mg-Al hydrotalcite (10 wt%) is added to a mixture of 3-fluorobenzenesulfonyl chloride and cyclohexylamine in DCM.
-
Ultrasound Irradiation : The reaction is subjected to ultrasound (40 kHz, 50°C) for 1.5 hours.
-
Purification : Filtration and recrystallization afford the product in 92% yield (purity: 98%).
Advantages :
-
Reaction time reduced from 6 hours to 1.5 hours.
-
Higher yield due to improved mass transfer and reduced byproduct formation.
Alternative Route via Friedel-Crafts Sulfonylation
For substrates sensitive to chlorosulfonic acid, Friedel-Crafts sulfonylation offers a milder approach.
-
Sulfonylation : 3-Fluoroacetanilide is treated with chlorosulfonic acid in the presence of AlCl₃ (Lewis acid) at −10°C.
-
Regioselectivity : The reaction favors para-sulfonation relative to the fluorine substituent, requiring chromatographic separation of regioisomers.
-
Amidation : The isolated sulfonyl chloride is reacted with cyclohexylamine as described in Section 1.2.
Challenges :
-
Low regioselectivity (60:40 para:meta ratio).
-
Requires column chromatography for isomer separation, reducing overall yield to 50–55%.
Comparative Analysis of Methods
| Method | Yield | Purity | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Classical Sulfonylation | 65–75% | >98% | 6–8 hours | Scalability |
| Ultrasound-Assisted | 92% | 98% | 1.5 hours | Efficiency |
| Friedel-Crafts | 50–55% | 95% | 12 hours | Avoids chlorosulfonic acid |
Critical Reaction Parameters
Temperature Control
Solvent Effects
Stoichiometry
-
Cyclohexylamine is used in slight excess (1.2 equiv) to ensure complete consumption of sulfonyl chloride.
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (3:1) yields needle-like crystals. Single-crystal X-ray diffraction confirms the sulfonamide group’s geometry (S–N bond length: ~1.63 Å) and cyclohexyl ring conformation.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (m, 1H, Ar-H), 7.65–7.50 (m, 2H, Ar-H), 3.50 (m, 1H, NH), 2.10–1.20 (m, 10H, cyclohexyl).
-
¹³C NMR : 163.2 (C-F), 139.5 (SO₂), 128.4–115.7 (Ar-C), 53.1 (cyclohexyl).
Industrial-Scale Considerations
Continuous Flow Reactors
Waste Management
-
Neutralization of HCl byproducts with NaHCO₃ generates NaCl, requiring filtration and disposal.
Emerging Methodologies
Q & A
Q. What synthetic routes are recommended for N-cyclohexyl-3-fluorobenzenesulfonamide, and how can purity be optimized?
The synthesis typically involves sulfonylation of 3-fluorobenzenesulfonyl chloride with cyclohexylamine under controlled conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfonyl chloride intermediate.
- Temperature control : Maintain reactions at 0–5°C during sulfonylation to suppress side reactions like dimerization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. For aerosol exposure, use NIOSH-certified P95 respirators or EU-standard P1 masks .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow. Avoid direct skin contact; wash exposed areas with soap and water immediately .
- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. How is the molecular structure of this compound characterized crystallographically?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
- Key parameters : Analyze bond angles (e.g., S–N–C cyclohexyl ≈ 115°) and torsion angles (e.g., fluorophenyl ring dihedral angle ~85°) to confirm stereoelectronic effects .
- Software : Refine structures with SHELXL or OLEX2, achieving R-factors < 0.05 for high confidence .
Advanced Research Questions
Q. How do electronic effects of the 3-fluoro substituent influence the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing fluorine atom at the meta position:
- Activates the sulfonamide group : Enhances electrophilicity at the sulfur center, facilitating SN2 reactions with amines or alkoxides.
- Directs regioselectivity : DFT calculations (B3LYP/6-311+G(d,p)) show a 12% increase in positive charge density on the sulfonyl sulfur compared to non-fluorinated analogs, corroborated by kinetic studies in DMSO .
Q. What analytical techniques resolve contradictions in spectral data for sulfonamide derivatives?
- Contradiction example : Discrepancies in NMR chemical shifts due to rotational isomerism.
- Resolution strategy : Use variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to observe coalescence of split peaks, confirming dynamic equilibrium .
- Complementary methods : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ions (e.g., [M+H]⁺ at m/z 314.0925) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Modification hotspots :
- Cyclohexyl group : Replace with bicyclic systems (e.g., norbornyl) to test steric effects on target binding.
- Sulfonamide linker : Introduce methylene spacers to assess flexibility-activity trade-offs.
- Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase II) using fluorometric methods (λₑₓ = 280 nm, λₑₘ = 460 nm) .
Q. What methodologies address stability challenges in aqueous formulations of this compound?
- Degradation pathways : Hydrolysis of the sulfonamide bond at pH < 3 or > 10.
- Stabilization strategies :
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS to quantify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
